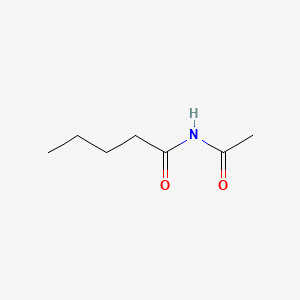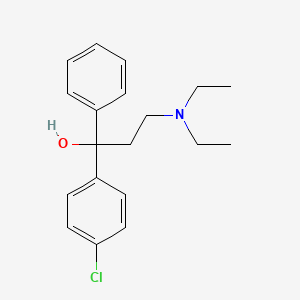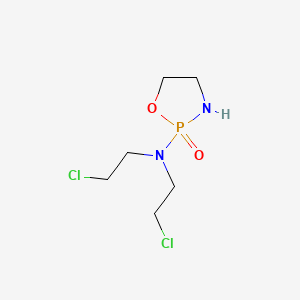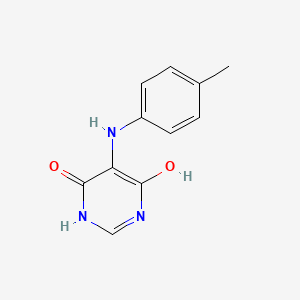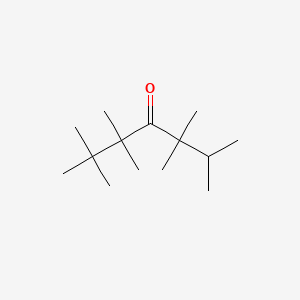
4-Heptanone, 2,2,3,3,5,5,6-heptamethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Heptanone, 2,2,3,3,5,5,6-heptamethyl- is a chemical compound with the molecular formula C14H28O. It is a ketone, specifically a heptanone, characterized by the presence of multiple methyl groups attached to the heptane backbone. This compound is known for its unique structure and properties, making it of interest in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Heptanone, 2,2,3,3,5,5,6-heptamethyl- typically involves the ketonization process. This process includes the pyrolysis of iron (II) butyrate, which leads to the formation of the desired ketone . The reaction conditions for this process generally require high temperatures to facilitate the pyrolysis reaction.
Industrial Production Methods
In an industrial setting, the production of 4-Heptanone, 2,2,3,3,5,5,6-heptamethyl- may involve large-scale ketonization processes with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Heptanone, 2,2,3,3,5,5,6-heptamethyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of carboxylic acids or other oxidized products.
Reduction: The reduction process typically involves the addition of hydrogen or the removal of oxygen, resulting in the formation of alcohols or other reduced compounds.
Substitution: In substitution reactions, one functional group in the molecule is replaced by another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4-Heptanone, 2,2,3,3,5,5,6-heptamethyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent and intermediate in organic synthesis, facilitating the formation of more complex molecules.
Biology: The compound can be utilized in studies involving metabolic pathways and enzyme interactions.
Medicine: Research into its potential therapeutic effects and interactions with biological systems is ongoing.
Industry: It finds applications in the production of fragrances, flavors, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-Heptanone, 2,2,3,3,5,5,6-heptamethyl- involves its interaction with specific molecular targets and pathways. As a ketone, it can participate in various biochemical reactions, including those involving enzymes that catalyze oxidation-reduction processes. The exact pathways and targets depend on the specific context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-3-heptanone: This compound has a similar structure but with fewer methyl groups, leading to different chemical properties and reactivity.
2,2,3,3,5,5,6,6-Octamethyl-4-heptanone: This compound has an additional methyl group, which can affect its physical and chemical properties.
2,2,3,5,5,6,6-Heptamethyl-3-heptene: This compound is an alkene with a similar backbone but different functional groups, leading to distinct reactivity and applications.
Uniqueness
4-Heptanone, 2,2,3,3,5,5,6-heptamethyl- is unique due to its specific arrangement of methyl groups and the presence of a ketone functional group. This structure imparts unique chemical properties, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
5340-81-8 |
|---|---|
Fórmula molecular |
C14H28O |
Peso molecular |
212.37 g/mol |
Nombre IUPAC |
2,2,3,3,5,5,6-heptamethylheptan-4-one |
InChI |
InChI=1S/C14H28O/c1-10(2)13(6,7)11(15)14(8,9)12(3,4)5/h10H,1-9H3 |
Clave InChI |
YKZLJNRFMQKDSK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)(C)C(=O)C(C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



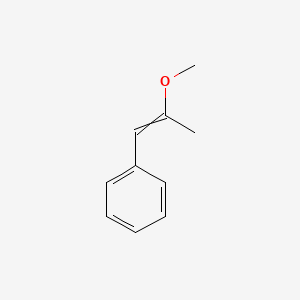
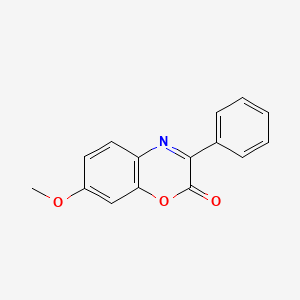
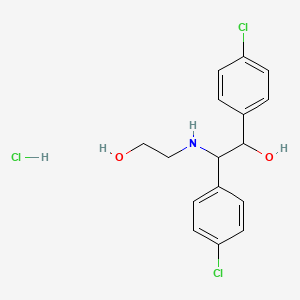

![1-{[2-(Acetyloxy)ethyl]amino}-1-oxopropan-2-yl acetate](/img/structure/B14732762.png)
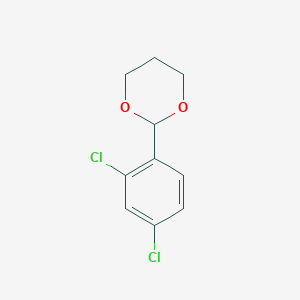
![6-(3-Hydroxypropyl)-3a,6-dimethyl-3-(6-methylheptan-2-yl)dodecahydro-1h-cyclopenta[a]naphthalen-7-ol](/img/structure/B14732772.png)

